spiro[indene-2,3'-piperidin]-1(3H)-one
Overview
Description
Spiro[indene-2,3’-piperidin]-1(3H)-one is a unique organic compound characterized by its spirocyclic structure, where an indene and a piperidine ring are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reactions: One common method involves the cyclization of appropriate indene and piperidine precursors under acidic or basic conditions. For instance, the reaction of indene-2-carboxylic acid with piperidine in the presence of a dehydrating agent like thionyl chloride can yield spiro[indene-2,3’-piperidin]-1(3H)-one.
Catalytic Methods: Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to synthesize this compound. These methods often provide higher yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of spiro[indene-2,3’-piperidin]-1(3H)-one typically involves scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Spiro[indene-2,3’-piperidin]-1(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Spiro[indene-2,3’-piperidin]-1-one derivatives with additional oxygen functionalities.
Reduction: Spiro[indene-2,3’-piperidin]-1-ol.
Substitution: Various N-substituted spiro[indene-2,3’-piperidin]-1(3H)-one derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, spiro[indene-2,3’-piperidin]-1(3H)-one serves as a versatile intermediate for the construction of complex molecular architectures. Its unique spirocyclic structure makes it a valuable building block in the synthesis of natural products and pharmaceuticals.
Biology
The compound has shown potential as a scaffold for the development of bioactive molecules. Its structural features allow for the exploration of new chemical space in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine
Research has indicated that derivatives of spiro[indene-2,3’-piperidin]-1(3H)-one exhibit promising pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These activities are attributed to the compound’s ability to interact with various biological targets.
Industry
In the industrial sector, spiro[indene-2,3’-piperidin]-1(3H)-one is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The biological activity of spiro[indene-2,3’-piperidin]-1(3H)-one is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, its anti-inflammatory effects may result from the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-2,3’-pyrrolidin]-1(3H)-one: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
Spiro[indene-2,3’-azepan]-1(3H)-one: Contains an azepane ring, offering different steric and electronic properties.
Uniqueness
Spiro[indene-2,3’-piperidin]-1(3H)-one stands out due to its balanced combination of rigidity and flexibility, which is crucial for its interaction with biological targets. The presence of the piperidine ring provides a unique pharmacophore that can be exploited in drug design, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
spiro[3H-indene-2,3'-piperidine]-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-11-5-2-1-4-10(11)8-13(12)6-3-7-14-9-13/h1-2,4-5,14H,3,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTIAUMOXOCVPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3C2=O)CNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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